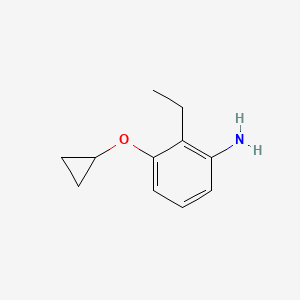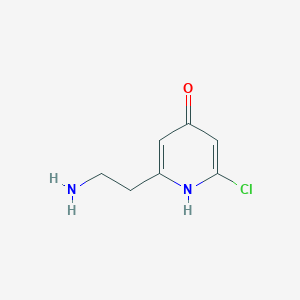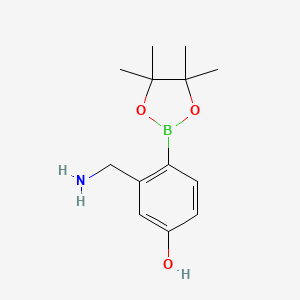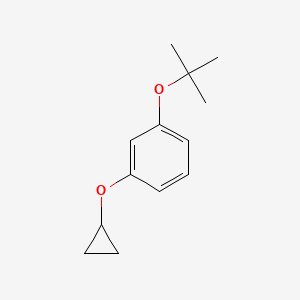![molecular formula C9H8F3NO2 B14841560 [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841560.png)
[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to the pyridine ring, along with an acetic acid moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]carboxylic acid.
Reduction: Formation of [4-Methyl-6-(trifluoromethyl)piperidin-2-YL]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Used as a reference compound in pharmacokinetic and pharmacodynamic studies.
Industry:
- Utilized in the development of agrochemicals and pesticides.
- Applied in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
[3-Methyl-6-phenyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid: Similar structure but with a phenyl group instead of a methyl group.
[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid: Contains a cyano group, which alters its reactivity and applications.
Uniqueness:
- The presence of both a trifluoromethyl group and a methyl group on the pyridine ring makes [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid unique in terms of its chemical properties and reactivity.
- Its specific combination of functional groups allows for diverse chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C9H8F3NO2 |
|---|---|
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
2-[4-methyl-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C9H8F3NO2/c1-5-2-6(4-8(14)15)13-7(3-5)9(10,11)12/h2-3H,4H2,1H3,(H,14,15) |
InChI-Schlüssel |
UXOAQDKABBEVDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)C(F)(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















